molecular formula C21H21NO6S B2652464 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid CAS No. 1343794-31-9

2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

Cat. No.: B2652464
CAS No.: 1343794-31-9
M. Wt: 415.46
InChI Key: GYOCQRRBWOTDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is a complex organic compound with the molecular formula C21H21NO6S. This compound is characterized by the presence of a thiolane ring, a fluorenylmethoxycarbonyl group, and an aminoacetic acid moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid typically involves multiple steps. One common method includes the reaction of 3-mercaptopropionic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to form the Fmoc-protected thiolane intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring yields sulfone derivatives, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The thiolane ring and fluorenylmethoxycarbonyl group play crucial roles in these interactions, facilitating binding to active sites and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride
  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-phenylacetamide

Uniqueness

2-[(1,1-dioxo-1lambda6-thiolan-3-yl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is unique due to the presence of the fluorenylmethoxycarbonyl group, which provides additional stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and biochemical research.

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-20(24)11-22(14-9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOCQRRBWOTDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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